molecular formula C45H67N13O11S2 B12668306 Oxytocin, trp(2)- CAS No. 37883-08-2

Oxytocin, trp(2)-

Cat. No.: B12668306
CAS No.: 37883-08-2
M. Wt: 1030.2 g/mol
InChI Key: QRQNVNIGKHFIAE-MKJWXHGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxytocin, trp(2)- is a modified form of the neuropeptide oxytocin, which is primarily known for its role in social bonding, reproduction, and childbirth. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during labor and milk ejection during breastfeeding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, trp(2)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the second position involves the incorporation of tryptophan (trp) instead of the usual amino acid. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of oxytocin and its analogs, including oxytocin, trp(2)-, typically involves large-scale SPPS. This method allows for the efficient and reproducible synthesis of peptides with high purity. The process is optimized to ensure the correct folding and formation of disulfide bridges, which are crucial for the biological activity of oxytocin .

Chemical Reactions Analysis

Types of Reactions: Oxytocin, trp(2)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can lead to the formation of disulfide bridges, which are essential for the stability and activity of the peptide. Reduction reactions can break these disulfide bridges, leading to a linear form of the peptide .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of oxytocin, trp(2)- include trifluoroacetic acid (TFA) for cleavage from the resin, and dithiothreitol (DTT) for reduction of disulfide bonds. Oxidation can be achieved using hydrogen peroxide or iodine under controlled conditions .

Major Products Formed: The major products formed from these reactions include the cyclic form of oxytocin, trp(2)- with intact disulfide bridges, and the linear form resulting from the reduction of these bridges. Other possible products include oxidized forms with additional disulfide bonds .

Scientific Research Applications

Oxytocin, trp(2)- has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding. In biology, it is used to investigate the role of oxytocin in social behavior, stress response, and reproductive functions. In medicine, oxytocin and its analogs are explored for their potential therapeutic applications in conditions such as autism, anxiety, and postpartum hemorrhage .

Mechanism of Action

Oxytocin, trp(2)- exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and the activation of downstream effectors. The primary molecular targets include uterine smooth muscle cells, where oxytocin induces contractions, and mammary gland cells, where it stimulates milk ejection .

Comparison with Similar Compounds

Oxytocin, trp(2)- is similar to other oxytocin analogs, such as carbetocin and atosiban. Carbetocin is a longer-acting oxytocin analog used for the prevention of postpartum hemorrhage, while atosiban is an oxytocin receptor antagonist used to delay preterm labor. The unique feature of oxytocin, trp(2)- is the substitution of tryptophan at the second position, which may confer distinct biological properties and receptor binding affinities .

List of Similar Compounds:
  • Carbetocin
  • Atosiban
  • Desmopressin
  • Vasopressin

Properties

CAS No.

37883-08-2

Molecular Formula

C45H67N13O11S2

Molecular Weight

1030.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H67N13O11S2/c1-5-23(4)37-44(68)52-28(12-13-34(47)59)40(64)54-31(17-35(48)60)41(65)56-32(45(69)58-14-8-11-33(58)43(67)55-29(15-22(2)3)39(63)51-19-36(49)61)21-71-70-20-26(46)38(62)53-30(42(66)57-37)16-24-18-50-27-10-7-6-9-25(24)27/h6-7,9-10,18,22-23,26,28-33,37,50H,5,8,11-17,19-21,46H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,63)(H,52,68)(H,53,62)(H,54,64)(H,55,67)(H,56,65)(H,57,66)/t23-,26-,28-,29-,30-,31-,32-,33-,37?/m0/s1

InChI Key

QRQNVNIGKHFIAE-MKJWXHGWSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.